molecular formula C17H15N5OS B2946993 N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097925-45-4

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2946993
CAS No.: 2097925-45-4
M. Wt: 337.4
InChI Key: KDXAULSIBOYAGU-UHFFFAOYSA-N
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Description

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of thiazole, azetidine, and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .

Scientific Research Applications

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor signaling, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, azetidine, and pyrimidine derivatives, such as:

  • 2-phenyl-1,3-thiazole-4-carboxamide
  • 3-azetidinyl-1,2,4-triazole
  • 4-amino-2-phenylpyrimidine

Uniqueness

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological systems .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(14-10-24-16(21-14)12-4-2-1-3-5-12)22-8-13(9-22)20-15-6-7-18-11-19-15/h1-7,10-11,13H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAULSIBOYAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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